An In-depth Technical Guide to the Chemical Structure of Coprostanol
An In-depth Technical Guide to the Chemical Structure of Coprostanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coprostanol, specifically 5β-coprostanol, is a 27-carbon stanol that serves as a significant biomarker in environmental and biomedical research. It is formed in the digestive tracts of most higher animals and birds through the microbial biohydrogenation of cholesterol.[1] Unlike its precursor, cholesterol, coprostanol is poorly absorbed by the human intestine, making its formation a key step in the excretion of cholesterol from the body.[2] This property has led to research into its potential role in modulating serum cholesterol levels.[2] Furthermore, its high concentration in raw sewage and stability in anaerobic environments makes it a reliable indicator of historical and present-day fecal pollution in environmental samples like water and sediment.[1] This guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to coprostanol.
Chemical Structure and Identification
Coprostanol is a saturated derivative of cholesterol, belonging to the cholestanoid class of steroids.[3] Its core is a 5β-cholestane skeleton, which features a saturated tetracyclic cyclopenta[a]phenanthrene ring system.
Stereochemistry
A defining feature of coprostanol is the stereochemistry at the junction of the A and B rings. The hydrogen atom at carbon 5 is in the beta (β) position, resulting in a cis-ring fusion between the A and B rings.[4] This configuration forces the A ring into a bent, non-planar orientation relative to the other rings, a stark contrast to the relatively flat structure of its epimer, 5α-cholestanol, which has a trans-fused A/B ring system.[4] The hydroxyl group at the C-3 position is in the beta (β) orientation, making the full IUPAC name (3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[3]
Other relevant isomers include:
-
5α-Cholestanol: An epimer with a trans-A/B ring fusion, naturally formed by bacteria in the environment and not typically from fecal sources.[1]
-
Epicoprostanol (5β-cholestan-3α-ol): An epimer where the hydroxyl group at the C-3 position is in the alpha (α) orientation. It can be formed during sewage treatment or through slow environmental conversion from coprostanol.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[3] |
| CAS Number | 360-68-9[5] |
| Molecular Formula | C₂₇H₄₈O[6] |
| SMILES String | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC--INVALID-LINK--O)C)C[3] |
| InChI Key | QYIXCDOBOSTCEI-NWKZBHTNSA-N[5] |
| Synonyms | 5β-Cholestan-3β-ol, Coprosterol, Stercorin[3] |
Physicochemical and Spectroscopic Data
The quantitative properties of coprostanol are essential for its detection, quantification, and understanding its behavior in biological and environmental systems.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 388.68 g/mol | [1] |
| Exact Mass | 388.370516150 Da | [3] |
| Physical Description | White crystalline solid | [2] |
| Melting Point | 101-102 °C | [1][2] |
| Solubility | Water: Poorly solubleOrganic Solvents: Soluble in chloroform, hexane, benzene; Sparingly soluble in ethanol; Insoluble in methanol. | [1][2][5] |
| Octanol-Water Partition Coefficient (log Kₒw) | 8.82 (Calculated) | [7] |
| ¹H NMR (600 MHz, CDCl₃) | Key shifts at δ 0.64 (s, 3H, C18-H), 0.86 (d, J=6.6 Hz, 6H, C26/27-H), 0.91 (d, J=6.5 Hz, 3H, C21-H), 0.92 (s, 3H, C19-H), 3.59 (m, 1H, C3-H). | |
| Mass Spectrometry (GC-MS of TMS ether) | Key fragment ions (m/z): 460 (M+), 445 (M+-15), 370 (M+-90), 355 (M+-90-15), 215. | [8] |
Biological Pathways and Experimental Workflows
Visualizing the metabolic formation of coprostanol and the analytical procedures for its study is crucial for research and development.
Metabolic Pathway of Coprostanol Formation
The primary route for coprostanol synthesis in the gut is the indirect pathway, which involves the enzymatic conversion of cholesterol through ketone intermediates.[4][9] A direct reduction of the cholesterol double bond is also proposed but is less evidenced.[4]
Caption: Indirect metabolic pathway for the conversion of cholesterol to coprostanol.
Experimental Workflow: Analysis from Sediment
The analysis of coprostanol from environmental matrices like sediment involves several key steps from sample collection to instrumental analysis.
Caption: General workflow for the extraction and analysis of coprostanol from sediment samples.
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible quantification of coprostanol.
Protocol 1: Extraction of Coprostanol from Marine Sediment
This protocol is adapted from established methods for extracting sterols from complex environmental matrices.
1. Sample Preparation:
-
Freeze-dry approximately 5-10 g of wet sediment until a constant weight is achieved.
-
Homogenize the dried sediment using a mortar and pestle.
-
Accurately weigh the homogenized sediment into a pre-cleaned cellulose Soxhlet thimble.
2. Soxhlet Extraction:
-
Place the thimble into a Soxhlet extractor.
-
Add 175-200 mL of a methanol/dichloromethane (DCM) mixture (1:1 v/v) to a 250 mL boiling flask.
-
Extract the sample for 18-24 hours at a rate of 3-4 cycles per hour.
-
After extraction, allow the apparatus to cool and concentrate the extract to approximately 5-10 mL using a rotary evaporator.
3. Saponification:
-
To the concentrated extract, add 50 mL of 1 M methanolic KOH.
-
Reflux the mixture for 2 hours to hydrolyze esterified sterols.
-
After cooling, transfer the mixture to a separatory funnel. Add 50 mL of ultrapure water.
-
Extract the non-saponifiable lipid fraction (containing coprostanol) three times with 30 mL portions of hexane.
-
Combine the hexane extracts and wash with ultrapure water until the washings are neutral.
4. Clean-up:
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Prepare a chromatography column packed with deactivated alumina or silica gel.
-
Apply the concentrated extract to the column and elute the sterol fraction with a mixture of hexane and ethyl acetate. The exact ratio may require optimization based on the specific matrix.
-
Collect the sterol fraction and concentrate to a final volume of 1 mL.
Protocol 2: GC-MS Analysis of Coprostanol
This protocol details the instrumental analysis following extraction and clean-up.
1. Derivatization:
-
Transfer 100 µL of the final extract into a 2 mL GC vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Add 50 µL of a solvent like pyridine or anhydrous hexane.
-
Seal the vial and heat at 60-70 °C for 1 hour to form the trimethylsilyl (TMS) ether derivatives of the sterols.
-
Cool the vial to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Splitless mode at 280-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 250 °C.
-
Ramp 2: 4 °C/min to 310 °C, hold for 20 min.
-
-
Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-550.
-
Analysis Mode: For quantification, Selected Ion Monitoring (SIM) is recommended, monitoring characteristic ions for coprostanol-TMS ether (e.g., m/z 460, 370, 355) and an internal standard.
3. Quantification:
-
Prepare a multi-point calibration curve using authentic coprostanol standards that have undergone the same derivatization process.
-
Spike samples with a suitable internal standard (e.g., 5α-cholestane) prior to extraction to correct for matrix effects and variations in recovery.
-
Calculate the concentration of coprostanol in the original sample based on the calibration curve and the initial sample weight.
References
- 1. Coprostanol - Wikipedia [en.wikipedia.org]
- 2. Microbial Reduction of Cholesterol to Coprostanol: An Old Concept and New Insights [mdpi.com]
- 3. Coprostanol | C27H48O | CID 221122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Coprostanol, Cholesterol derivative (CAS 360-68-9) | Abcam [abcam.com]
- 7. Coprostanol [chemeurope.com]
- 8. File:Mass spectrum coprostanol.png - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
